(2-Methoxy-5-phenylpyridin-3-yl)boronic acid
Description
(2-Methoxy-5-phenylpyridin-3-yl)boronic acid (CAS: 163105-89-3) is an organoboron compound with the molecular formula C₆H₈BNO₃ and a molecular weight of 152.94 g/mol. This aromatic boronic acid features a pyridine ring substituted with a methoxy group at position 2, a phenyl group at position 5, and a boronic acid (-B(OH)₂) moiety at position 3. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .
The electron-donating methoxy group and bulky phenyl substituent influence its electronic and steric properties, impacting reactivity in catalytic processes and interactions with biological targets.
Properties
Molecular Formula |
C12H12BNO3 |
|---|---|
Molecular Weight |
229.04 g/mol |
IUPAC Name |
(2-methoxy-5-phenylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
InChI Key |
LXLAULVTRLDDPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1OC)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Biological Activity
(2-Methoxy-5-phenylpyridin-3-yl)boronic acid, with the molecular formula C₁₂H₁₂BNO₃, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features:
- A pyridine ring with a methoxy group at the second position.
- A phenyl group at the fifth position.
- A boronic acid functional group at the third position.
This unique structure contributes to its reactivity and biological interactions.
1. Anti-Cancer Properties
Research indicates that this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Similar compounds have shown effectiveness in targeting pathways associated with cancer proliferation and survival. For instance, studies have highlighted the role of boronic acids in interfering with proteasome function, leading to apoptosis in cancer cells.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . In vitro studies suggest moderate activity against various microorganisms:
- Candida albicans
- Aspergillus niger
- Bacteria such as Escherichia coli and Bacillus cereus
The Minimum Inhibitory Concentration (MIC) values for this compound were found to be lower than those of established antifungal agents like Tavaborole (AN2690), indicating its potential as a viable antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, similar to other boronic acids that target leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis in pathogens .
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2-Methoxy-4-pheny-pyridin-3-yl)boronic acid | Similar pyridine structure but different substitution | Different position of methoxy and phenyl groups |
| (2-Methoxy-pyridin-3-yl)boronic acid | Lacks phenyl substitution | Simpler structure, potentially different reactivity |
| (2-Methoxy-5-nitropyridin-3-yl)boronic acid | Contains a nitro group instead of a phenyl group | Different electronic properties due to nitro group |
| (4-Bromo-pyridin-3-yloxy)boronic acid | Bromine substitution on pyridine | Halogenated compound with distinct reactivity |
These comparisons highlight how variations in substituents can lead to unique chemical properties and biological activities.
Case Studies
A notable case study involved the synthesis and evaluation of similar boronic acids which demonstrated significant antimicrobial activity against Candida albicans and Escherichia coli. The findings suggested that the structural characteristics of these compounds directly influenced their bioactivity, emphasizing the importance of further research into this compound .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Notes:
- pKa Estimates : The methoxy group in the target compound raises pKa (~8.5) compared to electron-withdrawing substituents (e.g., CF₃ lowers pKa to ~7.8) .
Acidity and Reactivity
Boronic acids form reversible esters with diols, a property critical for applications in sensors and drug delivery. The pKa of this compound (~8.5) is higher than derivatives with electron-withdrawing groups (e.g., trifluoromethyl, pKa ~7.8), making it less acidic and slower to form boronate esters under physiological conditions . In contrast, borinic acids (R₁R₂B(OH)) exhibit stronger diol binding due to reduced steric hindrance and increased Lewis acidity, highlighting the trade-off between substituent bulk and reactivity .
Preparation Methods
Palladium-Catalyzed Coupling with Aryl Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems in (2-methoxy-5-phenylpyridin-3-yl)boronic acid. A representative protocol involves coupling a halogenated pyridine precursor with phenylboronic acid under palladium catalysis. For example, 5-bromo-2-methoxypyridine reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in ethanol at reflux, yielding 2-methoxy-5-phenylpyridine intermediates. Subsequent functionalization at position 3 introduces the boronic acid group (discussed in Section 3).
Key Reaction Conditions
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 95% | |
| Base | K₂CO₃ (3 eq.) | ||
| Solvent | Ethanol | ||
| Temperature | Reflux (78°C) | ||
| Reaction Time | 15–24 hours |
This method benefits from mild conditions and compatibility with electron-rich substrates. However, the phenyl group’s steric bulk may necessitate ligand optimization to enhance catalytic efficiency.
Alternative Catalytic Systems: RuPhos and Pd(OAc)₂
Advanced ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) paired with Pd(OAc)₂ enable efficient coupling of sterically hindered partners. In a model system, 5-bromo-2-methoxypyridine reacts with potassium methyltrifluoroborate (MeBF₃K) using Pd(OAc)₂/RuPhos in toluene/water at 87°C, achieving 90% conversion to 2-methoxy-5-methylpyridine. Adapting this protocol for phenyl groups requires substituting MeBF₃K with phenylboronic acid and adjusting stoichiometry.
Optimized SMC Protocol
-
Catalyst : Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)
-
Base : K₂CO₃ (3 eq.)
-
Solvent : Toluene/water (10:1 v/v)
-
Temperature : 87°C
This system’s success hinges on the ligand’s ability to stabilize the palladium center and mitigate deactivation by boronic acid byproducts.
Halogen-Lithium Exchange and Boronation
Regioselective Lithiation
Halogen-lithium exchange offers precise control over substituent placement. For example, 5-bromo-2-methoxypyridine undergoes lithiation at -50°C using n-BuLi in methyl tert-butyl ether (MTBE), followed by quenching with trimethyl borate to install the boronic acid group. Subsequent Suzuki coupling introduces the phenyl moiety at position 5.
Critical Steps
-
Lithiation : n-BuLi (1.1 eq.) in MTBE at -50°C, 2 hours.
-
Boronation : Trimethyl borate (1.3 eq.), -50°C to room temperature, 12 hours.
Challenges
-
Moisture sensitivity necessitates strict anhydrous conditions.
-
Competing side reactions (e.g., boroxine formation) reduce yields unless carefully controlled.
Purification and Characterization
Isolation Techniques
Structural Confirmation
-
¹H NMR : Characteristic peaks for methoxy (δ 3.8–4.0 ppm), phenyl (δ 7.2–7.5 ppm), and boronic acid (broad δ 8.5–9.0 ppm).
-
HRMS : Molecular ion peak at m/z 229.04 [M+H]⁺ matches theoretical mass.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Functional Group Tolerance | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura (SMC) | 85–95% | High | Moderate | $$$ |
| Halogen-Lithium Exchange | 70–80% | Moderate | Low | $$ |
SMC Advantages : Higher yields, compatibility with diverse boronic acids.
Lithiation Advantages : Precise regiocontrol, no transition metals .
Q & A
Q. What are the common synthetic routes and purification challenges for (2-Methoxy-5-phenylpyridin-3-yl)boronic acid?
The synthesis of pyridinylboronic acids typically involves transition-metal-catalyzed cross-coupling or halogen-lithium exchange followed by boronation. For example, analogous compounds are synthesized via reactions of brominated precursors with trimethyl borate in the presence of strong bases like tert-butyllithium, achieving yields around 70% . Microwave-assisted methods can enhance reaction efficiency by reducing time and improving regioselectivity . Purification often requires chromatography or recrystallization to remove boron-containing byproducts (e.g., boroxines), which form due to dehydration .
Q. How does this compound function in Suzuki-Miyaura cross-coupling reactions?
This compound acts as a key coupling partner in Suzuki reactions, enabling the formation of biaryl or heteroaryl structures. The electron-donating methoxy group enhances stability and modulates reactivity by influencing the electron density of the pyridine ring. Reaction efficiency depends on solvent polarity (e.g., THF or DMF), catalyst choice (e.g., Pd(PPh₃)₄), and base (e.g., Na₂CO₃), with optimized conditions achieving >80% conversion in model systems .
Advanced Research Questions
Q. How do structural features of this compound influence its kinetic vs. thermodynamic binding with diols?
The methoxy and phenyl substituents alter electron distribution, affecting boronic acid-diol binding kinetics. Studies on similar compounds show that electron-withdrawing groups (e.g., halogens) accelerate association rates (kon) by polarizing the boron atom, while bulky substituents (e.g., phenyl) may slow dissociation (koff). For instance, binding with fructose occurs within seconds, with kon values correlating with thermodynamic affinity . Under acidic conditions (pH 6.5), pyridinylboronic acids exhibit selective binding to sialic acids due to pH-dependent boronate ester formation .
Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?
Boronic acids often undergo dehydration to form boroxines during mass spectrometry (MS), complicating molecular ion detection. Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the compound as cyclic esters, enabling accurate MALDI-TOF or LC-MS/MS analysis . For impurity profiling, triple-quadrupole LC-MS/MS in MRM mode achieves sub-ppm detection limits without derivatization, critical for pharmaceutical-grade purity assessments .
Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?
The boronic acid moiety can act as a bioisostere for carbonyl groups, inhibiting enzymes like proteasomes or kinases. For example, arylidene boronic acids exhibit cytotoxicity against glioblastoma cells by forming covalent adducts with catalytic threonine residues . Substituents like the methoxy group enhance membrane permeability, while the phenylpyridine scaffold may intercalate into DNA or modulate protein-protein interactions .
Q. How can pH-dependent selectivity be exploited in designing boronic acid-based sensors or therapeutics?
Under weakly acidic conditions (e.g., tumor microenvironments), the protonation state of the boronic acid group shifts, favoring binding to specific glycoproteins or sugars. For example, pyridinylboronic acids show heightened affinity for sialic acid at pH 6.5, enabling targeted drug delivery or imaging . Buffer optimization (e.g., using borate at pH 8.5) can minimize nonspecific interactions in glycoprotein capture assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
